molecular formula C9H5BrN2O4 B1413306 2-Bromo-3-cyano-6-nitrophenylacetic acid CAS No. 1806853-60-0

2-Bromo-3-cyano-6-nitrophenylacetic acid

Cat. No.: B1413306
CAS No.: 1806853-60-0
M. Wt: 285.05 g/mol
InChI Key: AOPGQLAWKAMGOH-UHFFFAOYSA-N
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Description

2-Bromo-3-cyano-6-nitrophenylacetic acid is an organic compound with the molecular formula C9H5BrN2O4 It is characterized by the presence of bromine, cyano, and nitro functional groups attached to a phenyl ring, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-cyano-6-nitrophenylacetic acid typically involves multi-step organic reactions. One common method involves the bromination of 3-cyano-6-nitrophenylacetic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-cyano-6-nitrophenylacetic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Oxidation Reactions: The cyano group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or water, and catalysts like palladium or copper.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Products include derivatives with different functional groups replacing the bromine atom.

    Reduction: Products include 2-(2-Amino-3-cyano-6-nitrophenyl)acetic acid.

    Oxidation: Products include 2-(2-Bromo-3-carboxy-6-nitrophenyl)acetic acid.

Scientific Research Applications

2-Bromo-3-cyano-6-nitrophenylacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-cyano-6-nitrophenylacetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups like cyano and nitro can influence its reactivity and binding affinity to biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromo-4-cyano-6-nitrophenyl)acetic acid
  • 2-(2-Bromo-3-cyano-5-nitrophenyl)acetic acid
  • 2-(2-Bromo-3-cyano-6-methylphenyl)acetic acid

Uniqueness

2-Bromo-3-cyano-6-nitrophenylacetic acid is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The combination of bromine, cyano, and nitro groups on the phenyl ring provides distinct properties that can be exploited in various applications, making it a valuable compound in scientific research.

Properties

IUPAC Name

2-(2-bromo-3-cyano-6-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O4/c10-9-5(4-11)1-2-7(12(15)16)6(9)3-8(13)14/h1-2H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPGQLAWKAMGOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)Br)CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-3-cyano-6-nitrophenylacetic acid
Reactant of Route 2
2-Bromo-3-cyano-6-nitrophenylacetic acid
Reactant of Route 3
2-Bromo-3-cyano-6-nitrophenylacetic acid
Reactant of Route 4
2-Bromo-3-cyano-6-nitrophenylacetic acid
Reactant of Route 5
2-Bromo-3-cyano-6-nitrophenylacetic acid
Reactant of Route 6
2-Bromo-3-cyano-6-nitrophenylacetic acid

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